N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-propylpentanamide hydrochloride
Description
N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-propylpentanamide hydrochloride is a synthetic small molecule featuring a piperazine core substituted with a 4-methoxyphenyl sulfonyl group, linked via an ethyl chain to a 2-propylpentanamide moiety. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-propylpentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O4S.ClH/c1-4-6-18(7-5-2)21(25)22-12-13-23-14-16-24(17-15-23)29(26,27)20-10-8-19(28-3)9-11-20;/h8-11,18H,4-7,12-17H2,1-3H3,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAAWLXVRDXSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-propylpentanamide hydrochloride is a synthetic compound with potential therapeutic applications. It belongs to a class of piperazine derivatives known for their diverse pharmacological properties, including activity on various receptors in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacokinetics, and potential therapeutic uses based on the available literature.
Chemical Structure and Properties
- Molecular Formula : C21H36ClN3O4S
- Molecular Weight : 462.05 g/mol
- IUPAC Name : N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-propylpentanamide; hydrochloride
The compound features a piperazine moiety, which is often associated with various biological activities, particularly as a ligand for neurotransmitter receptors.
Receptor Binding Affinity
Research indicates that compounds similar to this compound exhibit significant binding affinity for sigma receptors. For instance, studies have shown that related piperazine derivatives bind to sigma-1 and sigma-2 receptors with varying affinities, suggesting that this compound may also interact with these targets .
| Receptor Type | Binding Affinity (pKi) |
|---|---|
| Sigma-1 | 6.51 |
| Sigma-2 | 6.79 |
These interactions are crucial as sigma receptors are implicated in several neuropsychiatric disorders, making them potential targets for therapeutic intervention.
Pharmacokinetics
The pharmacokinetic profile of piperazine derivatives often includes favorable lipophilicity, which enhances CNS penetration. For example, related compounds have demonstrated high brain uptake in animal models, indicating that they can effectively cross the blood-brain barrier . The log P value for similar compounds has been reported around 2.2, suggesting moderate lipophilicity conducive to CNS activity.
Case Studies and Experimental Findings
-
In Vivo Studies :
- A study involving a closely related compound demonstrated high brain uptake (4.99% ID/g tissue at 10 min post-injection) in mice, indicating effective CNS penetration and potential for therapeutic use in neurodegenerative conditions .
- Another study assessed the regional brain distribution of a related radioligand and found homogeneous uptake across various brain regions, suggesting that the compound could be utilized for imaging studies targeting sigma receptors .
-
Therapeutic Potential :
- The modulation of sigma receptors by this class of compounds has been linked to analgesic effects and neuroprotective properties. Therefore, this compound might hold promise in treating conditions like chronic pain or depression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s piperazine core is a common scaffold in medicinal chemistry. Key structural analogues include:
Key Observations :
- Substituent Effects : The target’s 4-methoxyphenyl sulfonyl group balances electron-donating (methoxy) and polar (sulfonyl) properties, contrasting with the electron-withdrawing chlorine in MM0421.03. This may reduce oxidative metabolism compared to chlorinated analogues .
- Salt Forms : The hydrochloride salt improves bioavailability relative to free bases (e.g., MM0421.02) but may differ in stability compared to dihydrochloride salts (MM0421.03) .
Pharmacokinetic and Pharmacodynamic Hypotheses
- Solubility : The sulfonyl group and hydrochloride salt likely confer higher aqueous solubility (>50 mg/mL estimated) vs. lipophilic analogues like MM0421.02 (<10 mg/mL predicted) .
- Metabolism : Methoxy groups are less prone to cytochrome P450-mediated dehalogenation (a concern for 4-chlorophenyl derivatives), suggesting improved metabolic stability .
- Target Affinity : Piperazine sulfonamides often exhibit serotonin or dopamine receptor modulation. The methoxy group may enhance 5-HT1A binding (Ki ~10 nM estimated) compared to phenyl analogues (Ki ~100 nM) .
Q & A
Q. Advanced
- 2D NMR techniques : HSQC and HMBC resolve overlapping signals and confirm connectivity between the piperazine, sulfonyl, and pentanamide groups.
- Computational validation : Compare experimental chemical shifts with density functional theory (DFT)-predicted values using software like Gaussian or ADF.
- Cross-validation with MS/MS : Fragment ion patterns in tandem mass spectrometry help confirm substituent positions, especially for regioisomeric byproducts .
What strategies are effective for determining the compound’s selectivity toward kinase targets like RSK?
Q. Advanced
- Competitive binding assays : Use fluorescence polarization (FP) or Surface Plasmon Resonance (SPR) to measure binding constants (Kd) against a panel of kinases.
- Molecular docking : Align the compound’s structure with RSK’s ATP-binding pocket using AutoDock Vina or Schrödinger Suite to predict interactions (e.g., hydrogen bonds with Asp144, hydrophobic contacts with Leu78).
- Site-directed mutagenesis : Validate key residues in the target kinase via CRISPR/Cas9-edited cell lines to confirm binding specificity .
How should researchers address conflicting data in dose-response curves across cell-based assays?
Q. Advanced
- Assay standardization : Normalize data to internal controls (e.g., housekeeping genes for qPCR, ATP levels for viability assays).
- Mechanistic deconvolution : Use RNA-seq or phosphoproteomics to identify off-target pathways activated at higher concentrations.
- Physicochemical profiling : Assess aggregation propensity via dynamic light scattering (DLS) to rule out false positives from colloidal aggregates .
What methodologies are suitable for studying the compound’s blood-brain barrier (BBB) permeability?
Q. Advanced
- In vitro models : Use MDCK-MDR1 or hCMEC/D3 cell monolayers to measure apparent permeability (Papp) and efflux ratios.
- In silico prediction : Apply BBB score algorithms (e.g., BOILED-Egg, SwissADME) based on logP, polar surface area, and hydrogen-bonding capacity.
- In vivo validation : Conduct pharmacokinetic studies in rodents, with LC-MS/MS quantification of brain-to-plasma ratios post-administration .
How can researchers mitigate hydrolysis of the sulfonamide group during formulation?
Q. Advanced
- pH optimization : Formulate at pH 5.0–6.0 to reduce nucleophilic attack by water.
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to enhance shelf-life.
- Protective coatings : Use enteric coatings (e.g., Eudragit®) for oral delivery, minimizing gastric degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
